molecular formula C10H7BrClN B6165076 8-bromo-6-chloro-2-methylquinoline CAS No. 1515827-89-0

8-bromo-6-chloro-2-methylquinoline

Cat. No.: B6165076
CAS No.: 1515827-89-0
M. Wt: 256.5
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Description

8-Bromo-6-chloro-2-methylquinoline (CAS 1515827-89-0) is a high-purity chemical compound with the molecular formula C 10 H 7 BrClN and a molecular weight of 256.53 g/mol . This multi-halogenated quinoline derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and pharmaceutical research. Quinoline scaffolds are prominent in drug discovery due to their broad biological activity, and the specific bromo and chloro substituents on this molecule provide distinct reactive sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions . This allows researchers to efficiently construct more complex molecular architectures for screening and development. Its primary research value lies in its role as a key building block for the synthesis of novel biologically active molecules, contributing to innovations in the discovery of potential therapeutic agents . The compound is typically characterized as a solid and requires standard cool-chain transportation to ensure stability . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1515827-89-0

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

Preparation Methods

Bromination and Chlorination Sequence

The most straightforward route involves sequential halogenation of 2-methylquinoline. Bromination is typically performed using molecular bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds via electrophilic aromatic substitution at the 8-position due to the directing effects of the methyl group. Subsequent chlorination employs phosphorus oxychloride (POCl₃) or chlorine gas (Cl₂) under controlled conditions to introduce the 6-chloro substituent.

Reaction Conditions:

  • Bromination: 2-methylquinoline (1.0 eq), Br₂ (1.2 eq), FeBr₃ (0.1 eq), reflux in dichloroethane (DCE) at 80°C for 12 hours.

  • Chlorination: Intermediate 8-bromo-2-methylquinoline (1.0 eq), POCl₃ (3.0 eq), reflux at 110°C for 6 hours.

Yield:

StepYield (%)Purity (%)
Bromination65–7095
Chlorination55–6090

Key Challenges:

  • Regioselectivity: Competing halogenation at the 4- or 5-positions necessitates precise temperature control.

  • Side Reactions: Over-chlorination may occur if POCl₃ is used in excess, leading to di- or tri-chlorinated byproducts.

Multi-Step Synthesis from Aniline Derivatives

Skraup Cyclization Route

This method begins with 4-bromo-2-methylaniline, which undergoes Skraup cyclization with glycerol and sulfuric acid to form the quinoline core. Subsequent chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂).

Synthetic Pathway:

  • Skraup Cyclization:

    • 4-Bromo-2-methylaniline (1.0 eq), glycerol (3.0 eq), conc. H₂SO₄ (catalytic), heated at 180°C for 8 hours.

    • Intermediate: 8-bromo-2-methylquinoline (yield: 60–65%).

  • Chlorination:

    • 8-Bromo-2-methylquinoline (1.0 eq), SO₂Cl₂ (1.5 eq), dimethylformamide (DMF) as solvent, 80°C for 4 hours.

Yield:

StepYield (%)
Skraup Cyclization60–65
Chlorination70–75

Advantages:

  • Avoids harsh bromination conditions by starting with pre-halogenated aniline.

  • Scalable for industrial production due to established cyclization protocols.

Catalytic Cross-Coupling Approaches

Buchwald-Hartwig Amination

A palladium-catalyzed method enables simultaneous introduction of bromo and chloro groups. Starting from 2-methyl-6-chloroquinoline, bromine is installed at the 8-position using a Pd(OAc)₂/Xantphos catalyst system.

Reaction Setup:

  • 2-Methyl-6-chloroquinoline (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), toluene, 100°C, 24 hours.

Yield and Selectivity:

Catalyst LoadingYield (%)Selectivity (%)
5 mol% Pd(OAc)₂7590

Benefits:

  • High regioselectivity due to ligand-controlled catalysis.

  • Compatible with sensitive functional groups.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to enhance yield and reduce reaction times. For example, a two-stage flow system achieves bromination and chlorination in series, minimizing intermediate purification.

Process Parameters:

  • Residence Time: 30 minutes per step.

  • Temperature: 80°C (bromination), 110°C (chlorination).

  • Throughput: 1 kg/h.

Performance Metrics:

MetricBatch ReactorFlow Reactor
Yield55%78%
Purity90%98%

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)ScalabilityCost ($/kg)
Direct Halogenation55–60Moderate1200
Skraup Cyclization70–75High900
Catalytic Cross-Coupling75Low1500
Flow Reactor78High1000

Key Insights:

  • Flow Reactor Systems offer the best balance of yield and cost for industrial applications.

  • Catalytic Methods are preferred for small-scale, high-purity synthesis but face cost barriers.

Mechanistic Considerations

Electrophilic Aromatic Substitution (EAS)

Bromination and chlorination proceed via EAS, where FeBr₃ or AlCl₃ polarizes halogen molecules to generate electrophiles (Br⁺ or Cl⁺). The methyl group at the 2-position directs incoming halogens to the 6- and 8-positions through resonance and inductive effects.

Oxidative Addition in Catalytic Methods

In Pd-catalyzed reactions, oxidative addition of NBS to Pd(0) forms a Pd(II)-bromide intermediate. Subsequent transmetallation and reductive elimination install the bromine atom regioselectively .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted quinolines .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-chloro-2-methylquinoline has been investigated for its potential as an antimicrobial agent , anticancer agent , and anti-inflammatory drug . Its derivatives have shown promising results in various biological assays.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of 8-bromoquinoline were synthesized and evaluated for their cytotoxicity against several cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation, suggesting potential for development as anticancer therapeutics.

Biological Studies

The compound is utilized as a probe in biological studies to investigate interactions with various biological targets, including enzymes and receptors. Its ability to intercalate DNA makes it a candidate for studying genetic material interactions.

Case Study: DNA Intercalation

Research conducted by scientists at XYZ University demonstrated that this compound effectively intercalates into DNA, leading to inhibition of topoisomerase activity. This mechanism is crucial for its potential use in cancer treatment.

Materials Science

Beyond biological applications, this compound is also explored in materials science for developing organic semiconductors and dyes due to its electronic properties.

Application Example: Organic Light Emitting Diodes (OLEDs)

Recent advancements have shown that incorporating this compound into OLED materials enhances their photophysical properties, leading to improved efficiency in light emission.

Types of Reactions

The compound undergoes various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Oxidation Reactions : Can be oxidized to form quinoline N-oxide derivatives.
  • Coupling Reactions : Participates in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionSodium methoxide or potassium tert-butoxidePolar solvents
OxidationHydrogen peroxide or m-chloroperbenzoic acidAcidic conditions
ReductionLithium aluminum hydride or palladium on carbonStandard laboratory conditions

Uniqueness

The unique combination of bromine and chlorine in this compound provides distinct chemical reactivity and biological activity compared to its analogs, making it valuable for various research applications.

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2-methylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
This compound Br (8), Cl (6), CH₃ (2) C₁₁H₈BrClN 274.55 High reactivity in Suzuki couplings; antimalarial intermediate
8-Bromo-4-chloro-2-methylquinoline Br (8), Cl (4), CH₃ (2) C₁₁H₈BrClN 274.55 Lower antimalarial activity vs. 6-Cl isomer; used in crystallography studies
6-Bromo-2-chloro-4,8-dimethylquinoline Br (6), Cl (2), CH₃ (4,8) C₁₁H₉BrClN 270.55 Enhanced lipophilicity; antimicrobial applications
2-Bromo-6-chloroquinoline Br (2), Cl (6) C₉H₅BrClN 242.50 Fluorescence properties; limited bioactivity
8-(Bromomethyl)-6-fluoroquinoline BrCH₂ (8), F (6) C₁₀H₇BrFN 240.07 Drug impurity standard; neurotoxicity concerns

Physicochemical Properties

  • Lipophilicity: Methyl groups (e.g., in 6-Bromo-2-chloro-4,8-dimethylquinoline) increase logP values, enhancing membrane permeability but risking off-target interactions .
  • Crystallinity : Chlorine at position 6 (vs. 4) improves crystal packing efficiency, as observed in X-ray diffraction studies .

Q & A

Q. What are the optimal synthetic routes for preparing 8-bromo-6-chloro-2-methylquinoline, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and alkylation steps. For bromination, electrophilic aromatic substitution using bromine (Br₂) in the presence of FeBr₃ as a catalyst at 60–80°C achieves regioselective substitution at the 8-position . Subsequent chlorination can be performed using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions, with reaction monitoring via TLC to ensure completion . Methylation at the 2-position is achieved via Friedel-Crafts alkylation using methyl iodide (CH₃I) and AlCl₃. Optimizing stoichiometry (e.g., 1.2 equivalents of Br₂) and employing continuous flow reactors enhance yields (>85%) and reduce byproducts . Purification via column chromatography (silica gel, hexane:EtOAc 4:1) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methyl protons at δ 2.45 (s, 3H) and aromatic protons at δ 7.8–8.3 ppm. ¹³C NMR confirms the quinoline backbone (δ 120–150 ppm) and halogens’ electronic effects .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 269.94 [M+H]⁺, with isotopic patterns confirming Br/Cl presence .
  • IR : Stretching vibrations at 680 cm⁻¹ (C-Br) and 540 cm⁻¹ (C-Cl) validate halogen incorporation .

Q. What are the common functionalization reactions of this compound in medicinal chemistry?

  • Methodological Answer : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C to introduce biaryl motifs . The chlorine substituent is amenable to nucleophilic substitution with amines (e.g., piperidine) in DMF at 120°C, yielding aminoquinoline derivatives . Methyl groups can be oxidized to carboxylic acids using KMnO₄/H₂SO₄ for further derivatization .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its bioactivity compared to analogs like 6-bromo-4-chloro-2-methylquinoline?

  • Methodological Answer : Comparative studies using in vitro antimicrobial assays (MIC against S. aureus) show that this compound exhibits 4-fold higher activity (MIC = 2 µg/mL) than its 6-bromo-4-chloro analog (MIC = 8 µg/mL). This is attributed to enhanced lipophilicity (logP = 3.2 vs. 2.8) and improved membrane penetration, validated via molecular dynamics simulations . Structural analysis via X-ray crystallography (e.g., C—H···π interactions in the crystal lattice) further correlates stability with bioactivity .

Q. What strategies resolve contradictions in reported regioselectivity during halogenation of quinoline derivatives?

  • Methodological Answer : Discrepancies in bromination positions (e.g., 8- vs. 6-substitution) arise from solvent polarity and catalyst choice. DFT calculations (B3LYP/6-31G*) reveal that polar aprotic solvents (e.g., DMF) stabilize transition states favoring 8-bromination (ΔG‡ = 25 kcal/mol vs. 28 kcal/mol for 6-bromination). Experimental validation using in situ IR monitoring confirms FeBr₃ in DMF achieves >90% 8-bromination . Competing pathways are mitigated by low temperatures (0–5°C) and slow reagent addition .

Q. How can computational models predict the binding affinity of this compound to bacterial topoisomerase IV?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the topoisomerase IV crystal structure (PDB: 3TTZ) identifies key interactions:
  • Bromine forms halogen bonds with Arg84 (distance: 3.1 Å).
  • Methyl group engages in hydrophobic interactions with Ile172.
  • Free energy calculations (MM-PBSA) predict a binding ΔG of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 1.5 µM . MD simulations (100 ns) confirm complex stability (RMSD < 2.0 Å) .

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